molecular formula C18H24N4O3 B2775076 N-((6-(2-methoxyethoxy)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034452-37-2

N-((6-(2-methoxyethoxy)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2775076
CAS No.: 2034452-37-2
M. Wt: 344.415
InChI Key: QKTFKMLEMARCBI-UHFFFAOYSA-N
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Description

N-((6-(2-methoxyethoxy)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C18H24N4O3 and its molecular weight is 344.415. The purity is usually 95%.
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Properties

IUPAC Name

N-[[6-(2-methoxyethoxy)pyridin-3-yl]methyl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-12-21-15-5-4-14(9-16(15)22-12)18(23)20-11-13-3-6-17(19-10-13)25-8-7-24-2/h3,6,10,14H,4-5,7-9,11H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTFKMLEMARCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NCC3=CN=C(C=C3)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-(2-methoxyethoxy)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Pyridine Ring : Known for its role in various pharmacological activities.
  • Benzimidazole Core : Commonly associated with antimicrobial and anticancer properties.
  • Carboxamide Group : Often involved in receptor binding and activity modulation.

1. Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

CompoundBacterial StrainActivity
1aS. aureusModerate
1bE. coliHigh
1cB. subtilisLow

A study demonstrated that modifications to the benzimidazole core could enhance antibacterial potency .

2. Anticancer Activity

The compound's structural features suggest potential anticancer activity. Analogous benzimidazole derivatives have been shown to inhibit farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation.

In vitro studies have indicated that certain derivatives exhibit IC50 values in the nanomolar range against various cancer cell lines:

CompoundCell LineIC50 (nM)
36NIH 3T324
37Rat-1 Tumor160

These findings suggest that this compound may possess similar properties .

3. Anti-inflammatory Activity

Benzimidazole derivatives have also been explored for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines has been observed in compounds with similar structures.

A recent study highlighted the ability of certain benzimidazoles to inhibit IL-1β generation and reduce TNFα levels in vitro . The mechanism appears to involve modulation of signaling pathways related to inflammation.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds targeting farnesyltransferase or other kinases can disrupt cancer cell signaling.
  • Receptor Modulation : Interaction with specific receptors (e.g., AT1 receptors) may lead to antihypertensive effects and other physiological changes.
  • Antioxidant Activity : Some derivatives exhibit free radical scavenging capabilities, contributing to their overall therapeutic potential .

Case Studies

Several studies have evaluated the efficacy of benzimidazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A series of benzimidazoles were tested against resistant strains of bacteria, demonstrating significant reductions in bacterial load compared to controls.
  • Anticancer Trials : Clinical trials involving similar compounds showed promising results in reducing tumor size and improving patient outcomes in specific cancers.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an inhibitor of receptor tyrosine kinases (RTKs), particularly the MET pathway implicated in various cancers. Research indicates that compounds with similar structures demonstrate significant inhibitory effects on MET activity, which is crucial for tumor growth and metastasis .

Case Study:
A related compound demonstrated an IC50 value of 0.24 nM against c-Met kinase, showcasing the potential for this class of compounds in cancer therapy .

Neuroprotective Effects

The benzimidazole derivatives have been linked to neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The modulation of neurotransmitter systems could be facilitated by the compound's interaction with GABA receptors .

Antimicrobial Properties

Compounds similar to N-((6-(2-methoxyethoxy)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide have shown promising results against various bacterial strains. The presence of the triazole moiety is often associated with antifungal and antibacterial activities .

Material Science

The unique properties of this compound may extend to applications in material science, particularly in the development of polymers and supramolecular structures due to its ability to form stable interactions with other molecules .

Agricultural Chemistry

The bioactivity profile suggests potential use in agrochemicals, particularly as a pesticide or herbicide due to its antimicrobial properties .

Q & A

Basic: What are the standard synthetic protocols for synthesizing this compound?

Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the benzimidazole core followed by functionalization. Key steps include:

  • Coupling reactions : Use of DMF as a solvent with K₂CO₃ as a base to facilitate nucleophilic substitution or amide bond formation .
  • Controlled conditions : Reactions are often conducted at room temperature or under mild heating (40–60°C) to prevent decomposition of sensitive intermediates .
  • Purification : Column chromatography or recrystallization is employed to isolate the final product, with yields optimized by adjusting stoichiometric ratios (e.g., 1.1 mmol of alkylating agents per 1 mmol of substrate) .

Basic: How is the compound characterized to confirm its structure and purity?

Answer:
Characterization relies on:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : To verify the integration of protons (e.g., methyl groups, methoxyethoxy chains) and carbon environments .
    • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • Chromatography : HPLC with UV detection ensures >95% purity, using C18 columns and acetonitrile/water gradients .
  • Elemental analysis : Matches calculated and observed C/H/N/O percentages to validate stoichiometry .

Advanced: How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Answer:
Yield optimization requires systematic adjustments:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-couplings) or phase-transfer agents (e.g., tetrabutylammonium bromide) can accelerate sluggish steps .
  • Reaction monitoring : Use TLC or in-situ IR spectroscopy to identify bottlenecks (e.g., incomplete amidation) and adjust reaction times .

Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?

Answer:
Contradictions often arise from tautomerism or dynamic molecular behavior. Mitigation strategies include:

  • Variable-temperature NMR : Resolves overlapping signals by analyzing chemical shifts at different temperatures (e.g., 25°C vs. −20°C) .
  • 2D techniques : HSQC and HMBC correlations clarify ambiguous NOE effects or coupling patterns .
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Advanced: What methodologies are recommended for assessing the compound’s biological activity?

Answer:

  • In vitro assays :
    • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase targets) with IC₅₀ determination via dose-response curves .
    • Cellular uptake : Radiolabeling (³H or ¹⁴C) or fluorescent tagging tracks intracellular localization .
  • Docking studies : Molecular docking (AutoDock Vina) predicts binding modes to target proteins, guided by crystallographic data of similar scaffolds .

Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetics?

Answer:

  • ADMET prediction : Tools like SwissADME forecast solubility, permeability, and cytochrome P450 interactions .
  • Scaffold hopping : Replace the methoxyethoxy group with bioisosteres (e.g., morpholine) using Schrödinger’s Phase database .
  • Free-energy perturbation : Quantifies binding affinity changes for substituent modifications (e.g., methyl to trifluoromethyl) .

Basic: What are the best practices for handling stability issues during storage?

Answer:

  • Storage conditions : Lyophilized solids stored at −20°C under argon prevent hydrolysis of the carboxamide group .
  • In-solution stability : Avoid prolonged exposure to DMSO (>1 week); use freshly prepared solutions in PBS (pH 7.4) for assays .

Advanced: How to design synthetic routes for structurally related analogs?

Answer:

  • Core modification : Introduce substituents at the pyridine or benzimidazole rings via Suzuki-Miyaura coupling or reductive amination .
  • Linker variation : Replace the methylene bridge with ethylene or carbonyl groups using glutaraldehyde or phosgene derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.